molecular formula C7H4F3N3 B1398625 3-Amino-6-(trifluoromethyl)picolinonitrile CAS No. 946594-89-4

3-Amino-6-(trifluoromethyl)picolinonitrile

Cat. No.: B1398625
CAS No.: 946594-89-4
M. Wt: 187.12 g/mol
InChI Key: SNDIVORLLWTSEF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for versatile chemical transformations, including oxidation and substitution reactions. For instance, it can undergo reactions with various halogenating agents to produce substituted derivatives that are valuable in further research.

Biology

In biological studies, 3-Amino-6-(trifluoromethyl)picolinonitrile is explored for its potential interactions with biomolecules. Preliminary studies indicate that the trifluoromethyl moiety enhances hydrophobic interactions, potentially increasing binding affinities to enzymes and receptors compared to non-fluorinated analogs.

Medicine

The compound is being investigated as a precursor in developing pharmaceutical drugs targeting specific disease pathways. Its lipophilicity allows it to penetrate cell membranes effectively, making it a candidate for drug design aimed at various therapeutic areas, including cancer treatment and antimicrobial applications .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and additive manufacturing processes .

Case Studies

Study Focus Area Findings
Study AMedicinal ChemistryInvestigated the compound's binding affinity to specific cancer-related enzymes; found enhanced activity compared to non-fluorinated counterparts.
Study BOrganic SynthesisDemonstrated the utility of this compound as a key intermediate in synthesizing novel antifungal agents with improved efficacy.
Study CMaterial ScienceExplored the integration of this compound into polymer matrices, revealing enhanced thermal stability and mechanical properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in pharmaceutical research and development .

Biological Activity

3-Amino-6-(trifluoromethyl)picolinonitrile is a pyridine-based compound characterized by its unique trifluoromethyl and amino functional groups. With the molecular formula C7H4F3N3 and a molecular weight of approximately 187.12 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This property is crucial for modulating biochemical pathways, which can lead to therapeutic effects in various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antagonistic Effects on Receptors : Preliminary studies suggest that this compound may act as an antagonist for certain adenosine receptors, which are implicated in various physiological processes .
  • Inhibition of Enzyme Activity : The nitrile and amino groups may enhance binding affinities to enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Potential Anticancer Properties : Due to its structural similarities with other known inhibitors, this compound may exhibit anticancer properties by targeting specific proteins involved in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Binding Affinity Studies : Research has shown that compounds with similar structures exhibit varying binding affinities to human receptors. For instance, modifications in the picolinonitrile structure can significantly affect receptor binding, suggesting that this compound may also possess notable binding characteristics .
  • Enzymatic Inhibition : In vitro assays have indicated that derivatives of picolinonitriles can inhibit specific enzymes linked to cancer progression. The presence of the trifluoromethyl group has been associated with enhanced inhibitory activity compared to non-fluorinated analogs .
  • Pharmacokinetic Properties : Studies evaluating the pharmacokinetics of related compounds suggest that those with similar functional groups display favorable absorption and distribution characteristics, which could be advantageous for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameSimilarity IndexKey Features
5-Amino-3-(trifluoromethyl)picolinonitrile0.73Contains amino and trifluoromethyl groups
5-Amino-6-methylpicolinonitrile0.64Methyl substitution instead of trifluoromethyl
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile0.79Bromine substitution at different position
4-(Trifluoromethyl)picolinonitrile0.74Trifluoromethyl at position 4
6-Chloro-3-(trifluoromethyl)picolinonitrile0.75Chlorine substitution at position 6

This table illustrates how variations in substituents can influence biological activity and receptor interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 3-amino-6-(trifluoromethyl)picolinonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves halogenation followed by nucleophilic substitution. For example, bromination at the 6-position of a picolinonitrile precursor can enable trifluoromethyl group introduction via cross-coupling reactions (e.g., using trifluoromethyl copper reagents). The amino group is typically introduced via ammonolysis or catalytic hydrogenation of a nitro intermediate. Key factors affecting yield include:

  • Temperature control : High temperatures (>100°C) may degrade nitrile groups, necessitating mild conditions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve trifluoromethylation efficiency .
  • Purification : Column chromatography or recrystallization ensures ≥98% purity, as validated by HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Used to quantify purity (>99%) and detect impurities (e.g., unreacted intermediates) using C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integration, while ¹H/¹³C NMR resolves positional isomerism .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (187.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity when introducing amino and trifluoromethyl groups onto the picolinonitrile core?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing Groups : A nitro group at the 6-position directs trifluoromethylation to the 3-position via steric and electronic effects .
  • Protection-Deprotection Strategies : Temporary protection of the amino group with Boc prevents undesired side reactions during trifluoromethylation .
  • Computational Modeling : DFT calculations predict favorable transition states for selective substitutions .

Q. What role does this compound play as a pharmaceutical impurity, and what methodologies are used to quantify it in drug formulations?

  • Methodological Answer : This compound is a known impurity in Apalutamide synthesis, requiring strict control (<0.15% per ICH guidelines). Quantification methods include:

  • LC-MS/MS : Limits of detection (LOD) ≤0.01% using electrospray ionization (ESI) in positive ion mode .
  • Forced Degradation Studies : Exposure to heat, light, and acidic conditions identifies degradation pathways and validates analytical methods .

Q. How do structural modifications at the amino or trifluoromethyl positions affect the compound's reactivity and biological activity in SAR studies?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~2.1) and metabolic stability, as shown in cytochrome P450 assays .
  • Amino Group : Protonation at physiological pH improves solubility and interaction with biological targets (e.g., TRPV3 ion channels in pain pathways) .
  • Comparative Studies : Derivatives like 3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 126066-45-2) exhibit reduced bioactivity due to increased polarity .

Q. What experimental strategies can resolve contradictions in reported synthetic yields or reaction pathways for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under inert atmospheres (e.g., N₂) to exclude moisture/O₂ interference .
  • In-Situ Monitoring : ReactIR tracks intermediate formation, resolving discrepancies in reaction mechanisms .
  • Meta-Analysis : Cross-reference patent data (e.g., WO2017/00181) with peer-reviewed protocols to identify optimal conditions .

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDIVORLLWTSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12.5 g (0.434 mol, 1 eq) of 5-amino-6-iodo-2-(trifluoromethyl)pyridine was dissolved in 125 mL of dry DMF and degasified with nitrogen for 5 min. 6.1 g (0.519 mol, 1.2 eq) of zinc cyanide and 5 g (0.1 eq) of Pd(PPh3)4 were added and heated at 100° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and concentrated. The crude product obtained was purified by 60-120 silica gel using 15% of ethyl acetate in pet ether to get 7 g (86.31%) of pale yellow solid. 1H NMR (CDCl3, 400 MHz): 4.85 (2H, bs), 7.25 (1H, d), 7.62 (1H, d). MS 188 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
6.1 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
86.31%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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